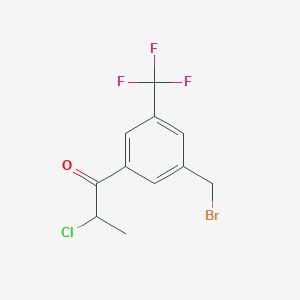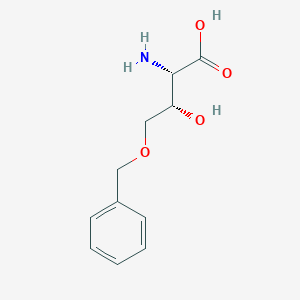
(2S,3S)-2-amino-4-(benzyloxy)-3-hydroxybutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Threonine, 4-(phenylmethoxy)- is a derivative of the essential amino acid L-threonine. This compound features a phenylmethoxy group attached to the threonine backbone, which can significantly alter its chemical properties and potential applications. L-threonine itself is crucial for protein synthesis and is widely used in various industries, including food, pharmaceuticals, and biotechnology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, 4-(phenylmethoxy)- typically involves the protection of the hydroxyl group of L-threonine, followed by the introduction of the phenylmethoxy group. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydroxide to form the phenylmethoxy derivative. The reaction is usually carried out under mild conditions to prevent the degradation of the amino acid.
Industrial Production Methods
Industrial production of L-threonine and its derivatives, including L-Threonine, 4-(phenylmethoxy)-, often employs microbial fermentation. Strains of Escherichia coli or Corynebacterium glutamicum are genetically engineered to overproduce L-threonine, which can then be chemically modified to introduce the phenylmethoxy group. This method is cost-effective and scalable, making it suitable for large-scale production .
化学反应分析
Types of Reactions
L-Threonine, 4-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the phenylmethoxy group.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce the deprotected amino acid .
科学研究应用
L-Threonine, 4-(phenylmethoxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in protein structure and function, particularly in the context of enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and as an additive in various formulations
作用机制
The mechanism of action of L-Threonine, 4-(phenylmethoxy)- involves its interaction with various molecular targets and pathways. As a derivative of L-threonine, it can participate in protein synthesis and metabolic pathways. The phenylmethoxy group can influence its binding affinity and specificity for certain enzymes and receptors, potentially altering its biological activity .
相似化合物的比较
Similar Compounds
L-Threonine: The parent compound, essential for protein synthesis.
L-Serine: Another hydroxyl-containing amino acid with similar properties.
L-Isoleucine: Shares structural similarities but lacks the hydroxyl group.
Uniqueness
L-Threonine, 4-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which can enhance its hydrophobicity and alter its reactivity compared to other amino acids. This modification can make it more suitable for specific applications in organic synthesis and drug development .
属性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
(2S,3S)-2-amino-3-hydroxy-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C11H15NO4/c12-10(11(14)15)9(13)7-16-6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2,(H,14,15)/t9-,10+/m1/s1 |
InChI 键 |
DKYVPBBZOKKSLI-ZJUUUORDSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC[C@H]([C@@H](C(=O)O)N)O |
规范 SMILES |
C1=CC=C(C=C1)COCC(C(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


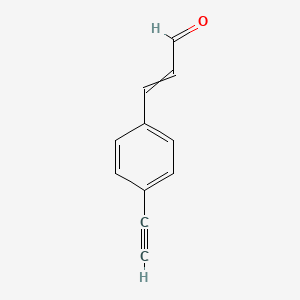
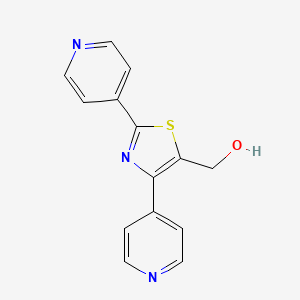
![(4S)-4-[[3,6-bis[3,5-bis(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14072751.png)
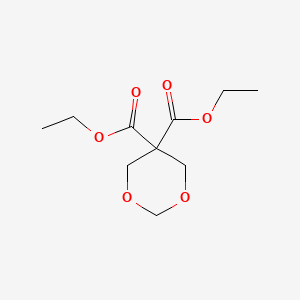
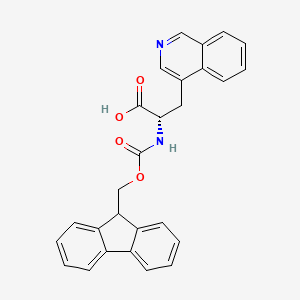
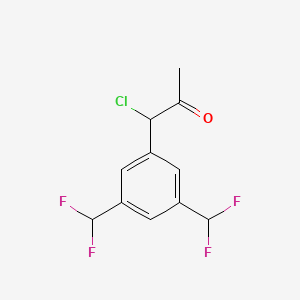
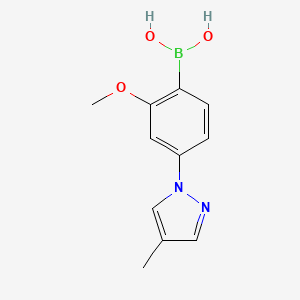
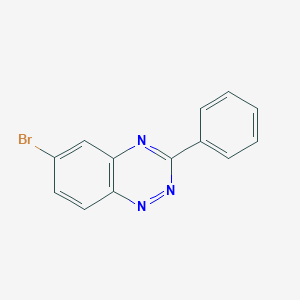

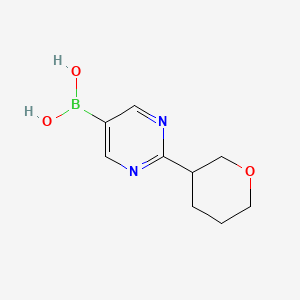
![[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14072794.png)
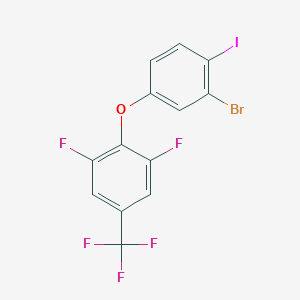
![4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14072810.png)
